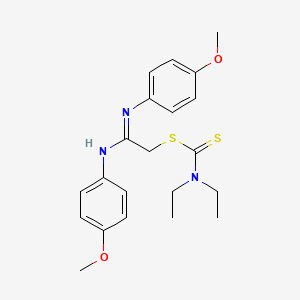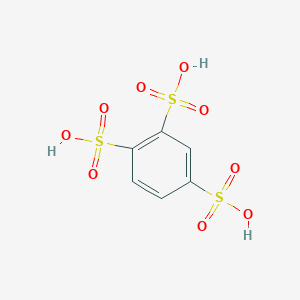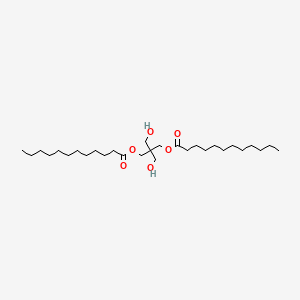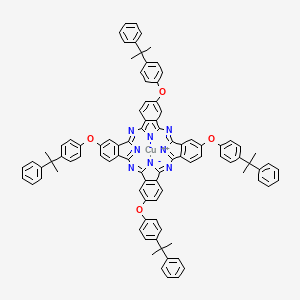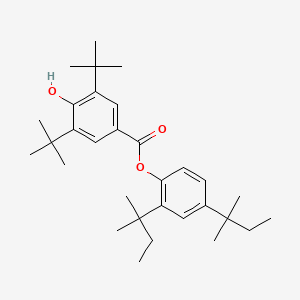
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is a heterocyclic organic compound known for its stability and unique chemical properties. It is often used in research and industrial applications due to its antioxidant and stabilizing characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-pentylphenol. The acylation reagent used is thionyl chloride (SOCl2), and the reaction is carried out in a one-pot method. The optimal conditions include a molar ratio of 3,5-di-tert-butyl-4-hydroxybenzoic acid to 2,4-di-tert-pentylphenol of 1:1.1, a reaction temperature of 70°C, and a reaction time of 11 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of plastics, rubbers, and other materials to enhance their stability and longevity
Wirkmechanismus
The mechanism by which 2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily involves its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
2,4-Di-tert-pentylphenyl-3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific combination of tert-butyl and tert-pentyl groups, which provide enhanced stability and antioxidant properties compared to similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Eigenschaften
Molekularformel |
C31H46O3 |
|---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
[2,4-bis(2-methylbutan-2-yl)phenyl] 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C31H46O3/c1-13-30(9,10)21-15-16-25(22(19-21)31(11,12)14-2)34-27(33)20-17-23(28(3,4)5)26(32)24(18-20)29(6,7)8/h15-19,32H,13-14H2,1-12H3 |
InChI-Schlüssel |
ALLKLCXORQNSER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


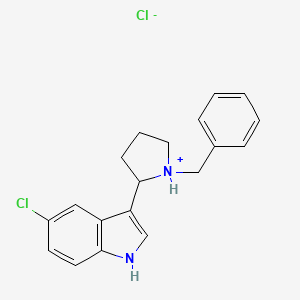
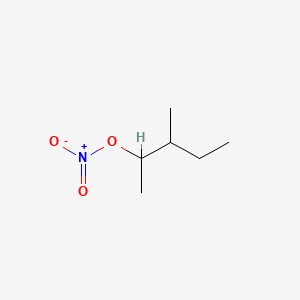
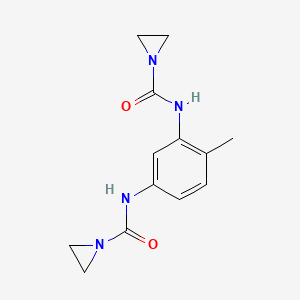

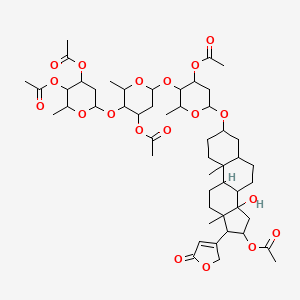
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)



